
Diflapolin
Overview
Description
Diflapolin is a chemical compound known for its dual inhibitory action on two key enzymes: 5-lipoxygenase-activating protein and soluble epoxide hydrolase. These enzymes are involved in the metabolism of arachidonic acid, a fatty acid that plays a crucial role in the inflammatory response. By inhibiting these enzymes, this compound has shown potential in treating inflammation-related diseases .
Mechanism of Action
Target of Action
Diflapolin is a dual inhibitor that primarily targets two proteins: the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH) . FLAP facilitates the conversion of arachidonic acid (AA) by 5-lipoxygenase (5-LOX) to pro-inflammatory leukotrienes (LTs), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It inhibits 5-LOX product formation in intact human monocytes and neutrophils, and suppresses the activity of isolated sEH . It fails to inhibit isolated 5-LOX, blocks 5-LOX product formation in cells only when 5-LOX/FLAP is co-expressed, loses potency in intact cells when exogenous AA is supplied, and prevents 5-LOX/FLAP complex assembly in leukocytes .
Biochemical Pathways
This compound affects the arachidonic acid (AA) cascade, a central pathway in the biosynthesis of lipid mediators with both pro-inflammatory and anti-inflammatory properties . By inhibiting FLAP and sEH, this compound disrupts the conversion of AA to pro-inflammatory leukotrienes and the degradation of anti-inflammatory EETs .
Pharmacokinetics
Its ability to inhibit 5-lox product formation in human monocytes and neutrophils, as well as its activity in the zymosan-induced mouse peritonitis model, suggest that it is bioavailable and can exert its effects in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cysteinyl-LTs and LTB4 formation, and the suppression of neutrophil infiltration . In the zymosan-induced mouse peritonitis model, this compound impaired vascular permeability .
Action Environment
It’s worth noting that this compound’s potency in intact cells decreases when exogenous aa is supplied , suggesting that the presence of certain substances in the environment can affect its efficacy.
Biochemical Analysis
Biochemical Properties
Diflapolin plays a significant role in biochemical reactions. It interacts with enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), inhibiting their activity . The compound prevents the assembly of the 5-LOX/FLAP complex in leukocytes, which is characteristic of FLAP inhibitors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . In the context of inflammation, this compound has been shown to inhibit the formation of pro-inflammatory leukotrienes (LTs) and suppress neutrophil infiltration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the activity of 5-LOX and sEH, enzymes that play crucial roles in the metabolism of arachidonic acid (AA), a key player in inflammation .
Metabolic Pathways
This compound is involved in the arachidonic acid (AA) cascade, a central metabolic pathway in the biosynthesis of lipid mediators . It interacts with enzymes such as 5-LOX and sEH, which are crucial in the metabolism of AA .
Subcellular Localization
It is known that 5-LOX, one of the enzymes inhibited by this compound, translocates to the nuclear envelope upon cell activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diflapolin is synthesized through a series of chemical reactions involving the formation of a urea derivative. The synthesis begins with the reaction of 4-(benzothiazol-2-ylmethoxy)-2-methylphenylamine with 3,4-dichlorophenyl isocyanate to form the desired urea compound. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Diflapolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Diflapolin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and the metabolism of arachidonic acid.
Biology: Investigated for its effects on cellular processes related to inflammation and immune response.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis and asthma.
Comparison with Similar Compounds
MK886: Another inhibitor of 5-lipoxygenase-activating protein.
AUDA: An inhibitor of soluble epoxide hydrolase.
Benzothiazole derivatives: Compounds with similar structural features and biological activities.
Uniqueness: Diflapolin is unique due to its dual inhibitory action on both 5-lipoxygenase-activating protein and soluble epoxide hydrolase. This dual action provides a more comprehensive approach to modulating the inflammatory response compared to compounds that target only one of these enzymes .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXLEECGXSDIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



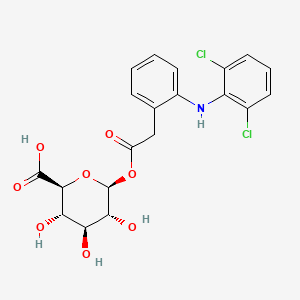

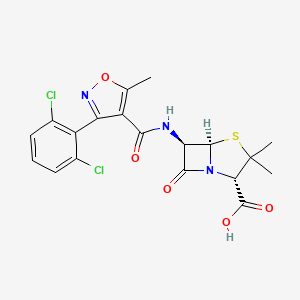

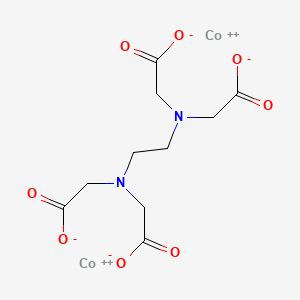
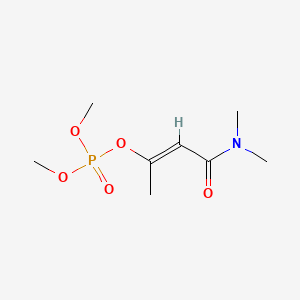
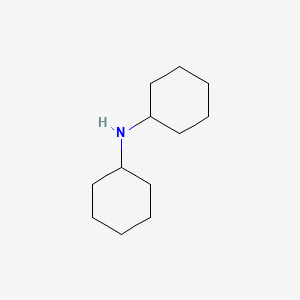

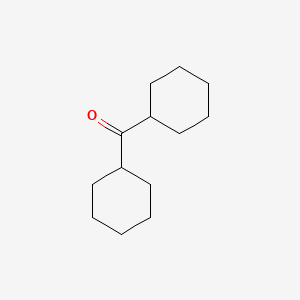


![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)

